molecular formula C22H12N4O2 B11615859 6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one

6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one

Cat. No.: B11615859
M. Wt: 364.4 g/mol
InChI Key: YARVYTRIAIGOED-UHFFFAOYSA-N
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Description

6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one is a complex organic compound that features a benzotriazole moiety fused with a benzo[a]phenoxazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one typically involves the reaction of 1H-benzotriazole with a suitable benzo[a]phenoxazinone precursor. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide.

Major Products

Scientific Research Applications

6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets. The benzotriazole moiety can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzotriazole
  • 5H-benzo[a]phenoxazin-5-one
  • Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate

Uniqueness

6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one is unique due to its combined structural features of benzotriazole and benzo[a]phenoxazinone.

Properties

Molecular Formula

C22H12N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(benzotriazol-1-yl)benzo[a]phenoxazin-5-one

InChI

InChI=1S/C22H12N4O2/c27-21-14-8-2-1-7-13(14)19-22(28-18-12-6-4-10-16(18)23-19)20(21)26-17-11-5-3-9-15(17)24-25-26/h1-12H

InChI Key

YARVYTRIAIGOED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)N5C6=CC=CC=C6N=N5

Origin of Product

United States

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